3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound belonging to the class of isoindoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes, and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . This reaction is known for its mild conditions, short reaction time, and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of reusable solvents and catalysts is crucial for cost-effectiveness and sustainability. The eutectic mixture of ChCl/ZnCl2 (1/2) has been found to be particularly effective, allowing for multiple reaction cycles without loss of catalytic activity .
Chemical Reactions Analysis
Types of Reactions
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted isoindoloquinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. It can inhibit enzymes like Topo II and DNA gyrase by binding to their active sites, thereby preventing the replication and transcription of DNA . Additionally, its interaction with telomeric RNA G-quadruplexes can disrupt the maintenance of telomeres, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones
- 5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones
Uniqueness
Compared to these similar compounds, 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide exhibits unique structural features that enhance its biological activity. The presence of the pyridin-3-ylmethyl group, for example, increases its binding affinity to specific molecular targets, making it more effective in its applications .
Properties
Molecular Formula |
C24H20N4O3 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C24H20N4O3/c29-21(26-15-16-6-5-12-25-14-16)11-13-27-22-17-7-1-2-8-18(17)24(31)28(22)20-10-4-3-9-19(20)23(27)30/h1-10,12,14,22H,11,13,15H2,(H,26,29) |
InChI Key |
ONKSYAWOLTVLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC5=CN=CC=C5 |
Origin of Product |
United States |
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